Methyl 4-prenyloxycinnamate
Description
Methyl 4-prenyloxycinnamate is a phenylpropanoid derivative characterized by a cinnamate backbone substituted with a prenyloxy (-O-prenyl) group at the 4-position of the aromatic ring. It is sourced from medicinal herbs such as Lithospermum erythrorhizon (LE) and has garnered attention for its bioactive properties. Key findings include:
- Antiviral Activity: Demonstrated strong binding affinity (-7.1 kcal/mol) to the RELA protein (a subunit of NF-κB), implicating its role in mitigating COVID-19 symptoms via inhibition of the MAPK signaling pathway .
- Antitumor Potential: Inhibits glutathione S-transferase (GST) and P-glycoprotein (P-gp), suggesting utility in overcoming multidrug resistance in cancer therapy .
- Purity: Commercially available at ≥98% purity for research applications .
Properties
IUPAC Name |
methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-12(2)10-11-18-14-7-4-13(5-8-14)6-9-15(16)17-3/h4-10H,11H2,1-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMLKNYVORYESN-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C=CC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC=C(C=C1)/C=C/C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-prenyloxycinnamate typically involves the reaction of 4-hydroxycinnamate methyl ester with dimethylallyl bromide. The reaction is carried out in methanol at room temperature for about three hours. After the reaction, the mixture is treated with a sodium chloride solution and extracted with ethyl acetate to obtain the pure product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of pre-adjacent acid and methanol under controlled conditions to produce the compound, which is then purified through crystallization or extraction .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-prenyloxycinnamate undergoes various chemical reactions, including:
Oxidation: The compound exhibits good oxidation resistance, which is a notable property for its stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents can be used, but specific conditions for oxidation reactions involving this compound are not extensively documented.
Substitution: Dimethylallyl bromide is a common reagent used in the substitution reaction to synthesize this compound.
Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-prenyloxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as an additive in flavors and fragrances due to its stability and resistance to oxidation.
Biology and Medicine: The compound has shown potential bioactive properties, including antiviral activity.
Mechanism of Action
The mechanism of action of Methyl 4-prenyloxycinnamate involves its interaction with specific molecular targets. Studies have shown that it can inhibit the MAPK signaling pathway, which is crucial in various cellular processes, including inflammation and immune response . The compound’s stable binding affinity to targets such as RELA, TNF, and VEGFA suggests its potential in modulating these pathways to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Cinnamate Derivatives
Cinnamate derivatives exhibit diverse bioactivities depending on substituent groups (e.g., hydroxy, methoxy, prenyloxy) and ester side chains. Below is a detailed comparison of Methyl 4-prenyloxycinnamate with analogous compounds:
Table 1: Comparative Analysis of this compound and Analogues
Key Structural and Functional Insights
This property may explain its superior RELA binding affinity relative to methoxy or hydroxy analogs . Halogenation (e.g., -Cl in Methyl 4-Chlorocinnamate) increases molecular stability but lacks demonstrated bioactivity in the provided evidence .
Ester Chain Modifications :
- Octyl methoxycinnamate ’s long alkyl chain optimizes its use in sunscreens by enhancing skin adherence and UV absorption .
- Shorter chains (e.g., methyl or ethyl esters) are preferred for therapeutic applications due to easier metabolic processing .
Mechanistic Divergence :
- This compound and Coniferyl ferulate both inhibit GST/P-gp, but the latter’s larger molecular structure (C₂₀H₂₀O₆) may limit bioavailability compared to the former’s compact design .
- Unlike Octyl methoxycinnamate (a passive UV filter), this compound actively modulates cellular signaling pathways (e.g., MAPK/NF-κB), highlighting its dual antiviral and antitumor roles .
Biological Activity
Methyl 4-prenyloxycinnamate (MPC) is a bioactive compound derived from various plant sources, particularly noted for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is an ester of cinnamic acid with a prenyloxy group. Its structure can be represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 218.25 g/mol
1. Antiviral Activity
Recent studies have highlighted the antiviral properties of MPC, particularly against COVID-19. Research indicates that MPC interacts with key targets in the MAPK signaling pathway, which is crucial for viral replication and pathogenesis. The compound was identified as one of the top bioactive components from Lithospermum erythrorhizon, showing significant binding affinity to proteins such as RELA, TNF, and VEGFA, which are involved in inflammatory responses and cell signaling pathways related to viral infections .
2. Antiparasitic Activity
MPC has demonstrated antiparasitic effects in vitro. In studies evaluating its efficacy against Leishmania amazonensis and Schistosoma mansoni, MPC exhibited promising results with IC50 values indicating effective concentrations for inhibiting parasite growth .
The mechanisms through which MPC exerts its biological activities include:
- Inhibition of MAPK Pathway : By modulating the MAPK signaling pathway, MPC can reduce inflammatory responses associated with viral infections .
- Synergistic Effects : When combined with other compounds like tormentic acid and eugenol, MPC may enhance therapeutic efficacy against viral pathogens through synergistic interactions .
Study on COVID-19
A comprehensive study utilized network pharmacology to analyze the effects of MPC on COVID-19 symptoms. The study identified 19 overlapping targets related to COVID-19 and found that MPC's interaction with these targets could potentially alleviate symptoms by dampening inflammatory responses .
Antiparasitic Evaluation
In a controlled laboratory setting, the antiparasitic activity of MPC was assessed against L. amazonensis. The results indicated that MPC had a significant inhibitory effect, suggesting its potential use as a natural therapeutic agent against parasitic infections .
Data Summary
| Biological Activity | Target Organism/Pathway | IC50 Value | Mechanism |
|---|---|---|---|
| Antiviral | COVID-19 (MAPK pathway) | Not specified | Inhibition of inflammatory response |
| Antiparasitic | Leishmania amazonensis | 45.92 µM | Direct antiparasitic action |
Q & A
Basic: What analytical methods are recommended for characterizing Methyl 4-prenyloxycinnamate?
Answer:
Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the prenyloxy and cinnamate moieties, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-referencing spectral data with literature via SciFinder or Reaxys is critical . Melting point analysis (if applicable) should align with reported values .
Advanced: How can researchers confirm the novelty of a synthesized this compound derivative?
Answer:
Compare spectral data (NMR, IR, MS) with existing entries in SciFinder or Reaxys. If no matches exist, perform X-ray crystallography for structural confirmation. For known derivatives, validate purity (>95% via HPLC) and compare physicochemical properties (e.g., solubility, UV-Vis spectra) against literature. Document discrepancies in reactivity or stability to highlight novelty .
Basic: What are the optimal storage conditions for this compound?
Answer:
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or photodegradation. Pre-dry solvents (e.g., molecular sieves) if preparing stock solutions . Stability should be monitored periodically via HPLC .
Advanced: How to optimize synthetic yield of this compound?
Answer:
Vary reaction parameters:
- Catalyst : Test palladium or enzyme-mediated coupling for prenyloxy attachment .
- Solvent : Compare polar aprotic solvents (DMF, DMSO) for cinnamate esterification efficiency.
- Purification : Use column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization .
Track intermediates via thin-layer chromatography (TLC) and optimize reaction time/temperature using design-of-experiments (DoE) .
Basic: Which analytical techniques are suitable for quantifying this compound in mixtures?
Answer:
Use HPLC with a C18 column and UV detection (λ = 280 nm, typical for cinnamates). Calibrate with a certified reference standard. For complex matrices, pair with mass spectrometry (LC-MS) to distinguish co-eluting compounds . Validate linearity (R² >0.99) and limit of detection (LOD) .
Advanced: How to address discrepancies in bioactivity data for this compound across studies?
Answer:
Re-evaluate:
- Purity : Contaminants (e.g., isomers) may skew results; re-analyze via HPLC-MS .
- Assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration in cell-based assays) .
- Biological models : Compare in vitro vs. in vivo systems, noting species-specific metabolism. Replicate under standardized protocols .
Basic: What safety protocols are essential when handling this compound?
Answer:
Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; wash thoroughly after handling. Dispose of waste via approved hazardous chemical protocols. Review Safety Data Sheets (SDS) for toxicity and ecotoxicity data .
Advanced: How to design stability studies for this compound under varying conditions?
Answer:
Expose samples to:
- Thermal stress : 40–60°C for accelerated degradation.
- Light : UV-Vis irradiation per ICH Q1B guidelines.
- Humidity : 75% RH for hydrolytic stability.
Analyze degradation products via LC-MS and quantify parent compound loss. Use Arrhenius modeling to predict shelf life .
Basic: How to validate the identity of this compound in a natural product extract?
Answer:
Isolate via preparative HPLC, then compare retention time and MS/MS fragmentation with a synthetic standard. Confirm functional groups via FT-IR (e.g., ester C=O stretch at ~1700 cm⁻¹) . Cross-check with natural product databases (e.g., PubChem) .
Advanced: What strategies resolve low yields in prenyloxy group introduction during synthesis?
Answer:
- Protecting groups : Temporarily block reactive sites on the cinnamate core.
- Catalyst screening : Test transition-metal catalysts (e.g., Pd, Cu) or biocatalysts for regioselectivity.
- Solvent optimization : Use anhydrous DMF or THF to minimize hydrolysis. Monitor reaction progress via GC-MS .
Basic: How to report experimental data for this compound in publications?
Answer:
Include:
- Synthetic procedures (catalyst, solvent, temperature).
- Analytical data (NMR shifts, HPLC conditions, purity).
- Safety and storage details.
Use SI units and IUPAC nomenclature. Adhere to journal-specific guidelines for figures (e.g., avoid excessive structures per ) .
Advanced: How to investigate the mechanism of action of this compound in biological systems?
Answer:
Employ:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
